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molecular formula C17H20NO4P B8548701 Diethyl {[(9H-carbazol-2-yl)oxy]methyl}phosphonate CAS No. 797763-20-3

Diethyl {[(9H-carbazol-2-yl)oxy]methyl}phosphonate

Cat. No. B8548701
M. Wt: 333.32 g/mol
InChI Key: SYHMDELUGMALGH-UHFFFAOYSA-N
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Patent
US07629379B2

Procedure details

To a stirred solution of diethyl-2-carbazolyloxymethylphosphonate (0.33 g, 1 mmol) dissolved in dry dichloromethane (8 ml) under an atmosphere of nitrogen was added trimethyl silyl iodide (0.6 ml). The red solution was stirred for 2 h then methanol (15 ml) was added. After 2 h the solvent was removed under reduced pressure and then water (20 ml) was added to the residue. The mixture was concentrated under reduced pressure. Water (20 ml) was added and the mixture was concentrated under reduced pressure. This was repeated four times to afford 2-carbazolyloxymethyl phosphonic acid as a yellow green solid (0.26 g, 95%), m.p. 291° C., High Resolution Mass Spec. Pound: 277.0496, C13H12NO4PM+ requires 277.0504. δH (270 MHz, DMSO-d6) 11.13 (1H, s), 7.983 (1H, d, J 5.7 Hz), 7.98 (1H, d, J 5.7 Hz), 7.42 (1H, d, J 8 Hz), 7.28 (1H, dd, J1 8 Hz, J2 8 Hz), 7.10 (1H, dd, J1 8 Hz, J2 8 Hz), 7.05 (1H, d, J 2 Hz), 6.81 (1H, dd, J1 8 Hz, J2 2 Hz), 4.17 (2H, d, J 10.2 Hz), λex (DMSO, nm) 385, λem 421.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([CH2:9][O:10][C:11]1[CH:23]=[CH:22][C:21]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[NH:14][C:13]=2[CH:12]=1)(=[O:8])[O:5]CC)C.C[Si](I)(C)C.CO>ClCCl>[CH:12]1[C:13]2[NH:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:21]=2[CH:22]=[CH:23][C:11]=1[O:10][CH2:9][P:4](=[O:3])([OH:8])[OH:5]

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)COC1=CC=2NC3=CC=CC=C3C2C=C1
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
C[Si](C)(C)I
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The red solution was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 h the solvent was removed under reduced pressure
Duration
2 h
ADDITION
Type
ADDITION
Details
water (20 ml) was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (20 ml) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=C(C=CC=2C3=CC=CC=C3NC12)OCP(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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